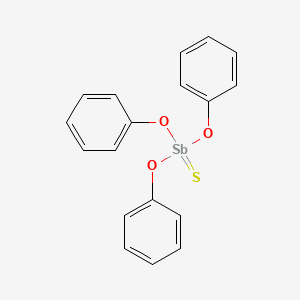

O,O,O-Triphenyl stiborothioate

Description

Properties

CAS No. |

28609-58-7 |

|---|---|

Molecular Formula |

C18H15O3SS |

Molecular Weight |

433.1 g/mol |

IUPAC Name |

triphenoxy(sulfanylidene)-λ5-stibane |

InChI |

InChI=1S/3C6H6O.S.Sb/c3*7-6-4-2-1-3-5-6;;/h3*1-5,7H;;/q;;;;+3/p-3 |

InChI Key |

KKEMIWABSCXSLG-UHFFFAOYSA-K |

SMILES |

C1=CC=C(C=C1)O[Sb](=S)(OC2=CC=CC=C2)OC3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)O[Sb](=S)(OC2=CC=CC=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of O,o,o Triphenyl Stiborothioate

Advanced Spectroscopic Techniques for Molecular Characterization

The elucidation of the structure of O,O,O-Triphenyl stiborothioate necessitates the synergistic use of several spectroscopic methods. Nuclear Magnetic Resonance (NMR) provides detailed information about the local chemical environment of magnetically active nuclei. Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, offers insights into the functional groups and bonding within the molecule. Mass spectrometry is crucial for determining the molecular weight and fragmentation patterns, confirming the molecular formula. Finally, electronic absorption and fluorescence spectroscopy can probe the electronic transitions within the molecule.

NMR spectroscopy is a cornerstone technique for the structural analysis of organoantimony(V) compounds. The presence of various NMR-active nuclei, including ¹H, ¹³C, and the antimony isotopes ¹²¹Sb and ¹²³Sb, provides a rich source of structural information.

The ¹H and ¹³C NMR spectra of this compound are expected to be dominated by the signals of the phenyl groups. The chemical shifts of the protons and carbons in the phenyl rings attached to the oxygen atoms will be influenced by the electron-withdrawing nature of the stiborothioate core.

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is anticipated to show complex multiplets corresponding to the ortho, meta, and para protons of the three phenyl rings. These protons typically resonate in the range of δ 7.0-8.0 ppm. The integration of these signals should correspond to 15 protons, confirming the presence of three intact phenyl groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide more detailed structural information. The carbon atoms of the phenyl rings are expected to display distinct signals. The ipso-carbon (the carbon directly attached to the oxygen atom) is expected to be significantly deshielded. The ortho, meta, and para carbons will also exhibit characteristic chemical shifts. The number of signals will depend on the symmetry of the molecule. In many organoantimony compounds, the signals for the phenyl carbons appear in the δ 120-150 ppm range. bhu.ac.in

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous triphenylantimony(V) compounds. researchgate.netresearchgate.net

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| ortho-H | Multiplet, ~7.5-7.7 | ~134 |

| meta-H | Multiplet, ~7.3-7.5 | ~129 |

| para-H | Multiplet, ~7.3-7.5 | ~130 |

| ipso-C | - | ~150 |

| ortho-C | - | ~134 |

| meta-C | - | ~129 |

| para-C | - | ~130 |

Note: The data in this table is illustrative and based on analogous compounds. Actual chemical shifts may vary.

Antimony has two quadrupolar isotopes, ¹²¹Sb (I = 5/2) and ¹²³Sb (I = 7/2), which are both NMR-active. However, their application in routine structural elucidation is fraught with challenges. The large quadrupole moments of these nuclei lead to very broad resonance signals, often spanning several thousand ppm. researchgate.net This broadening can make the detection and interpretation of the signals difficult, especially for molecules in solution where rapid quadrupolar relaxation is a dominant process.

Despite these challenges, solid-state ¹²¹Sb NMR has shown some utility in characterizing the local environment of antimony in various materials. researchgate.net For this compound, ¹²¹Sb NMR could potentially provide information about the coordination geometry around the antimony center. However, due to the technical difficulties and the specialized equipment required, it is not a commonly employed technique for the routine characterization of such compounds. libretexts.org

FT-IR and Raman spectroscopy are powerful tools for identifying functional groups and providing a fingerprint of the molecule. The vibrational spectra of this compound are expected to show characteristic bands for the Sb-O, Sb-S, and phenyl group vibrations.

The key vibrational modes for this compound are the stretching vibrations of the antimony-oxygen (ν(Sb-O)) and antimony-sulfur (ν(Sb=S) or ν(Sb-S)) bonds. The ν(Sb-O) stretching frequencies in organoantimony(V) compounds typically appear in the region of 600-700 cm⁻¹. The position of the antimony-sulfur stretching vibration is more variable and depends on the nature of the bonding (i.e., double or single bond character). A thiocarbonyl-like Sb=S stretch would be expected at a higher frequency than a single bond Sb-S stretch.

The phenyl groups will give rise to a series of characteristic bands. These include the C-H stretching vibrations above 3000 cm⁻¹, the C=C stretching vibrations in the 1400-1600 cm⁻¹ region, and the C-H out-of-plane bending vibrations in the 690-900 cm⁻¹ region. scialert.net The complementarity of IR and Raman spectroscopy is particularly useful; for instance, the Sb=S vibration, if present, might be more intense in the Raman spectrum due to the higher polarizability of the bond. mt.com

A summary of expected key vibrational frequencies for this compound is provided in the table below, based on data for related triphenylantimony(V) derivatives. researchgate.netresearchgate.net

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| ν(C-H) aromatic | 3100-3000 | FT-IR, Raman |

| ν(C=C) aromatic | 1600-1430 | FT-IR, Raman |

| ν(Sb=S) | ~500-600 (tentative) | Raman |

| ν(Sb-O) | 700-600 | FT-IR |

| γ(C-H) out-of-plane | 900-690 | FT-IR |

Note: The data in this table is illustrative and based on analogous compounds. Actual vibrational frequencies may vary.

Mass spectrometry is a critical tool for confirming the molecular weight and providing insights into the structure through the analysis of fragmentation patterns. For this compound, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be suitable for observing the molecular ion or a protonated/adducted version thereof. upce.cz

The isotopic pattern of antimony (¹²¹Sb, 57.3% and ¹²³Sb, 42.7%) would lead to a characteristic M+2 peak for the molecular ion and any antimony-containing fragments, aiding in their identification. The fragmentation of organoantimony(V) compounds often involves the loss of ligands. researchgate.netresearchgate.net For this compound, fragmentation pathways could include the loss of one or more phenoxy groups, the sulfur atom, or even the entire stiborothioate core, leading to fragments such as [Ph₃SbO₂S]⁺, [Ph₃SbOS]⁺, [Ph₃SbS]⁺, and [Ph₃Sb]⁺. The fusion of phenyl groups to form biphenyl-like ions has also been observed in the mass spectra of phenylantimony compounds. nottingham.ac.uk

A plausible fragmentation pattern for this compound is outlined below:

| Ion | m/z (for ¹²¹Sb) | Possible Origin |

| [ (PhO)₃SbS ]⁺ | 446 | Molecular Ion |

| [ (PhO)₂SbS ]⁺ | 353 | Loss of PhO |

| [ (PhO)SbS ]⁺ | 260 | Loss of 2 PhO |

| [ SbS ]⁺ | 153 | Loss of 3 PhO |

| [ Ph₃Sb ]⁺ | 352 | Rearrangement and loss of O₃S |

Note: The m/z values are nominal and based on the most abundant isotopes. The table presents a simplified, hypothetical fragmentation pattern.

UV-Visible absorption and fluorescence spectroscopy can provide information about the electronic structure of this compound. The electronic spectrum is expected to be dominated by transitions within the phenyl groups. The presence of the antimony-sulfur and antimony-oxygen chromophores may also give rise to charge-transfer transitions. nih.gov

The phenyl groups will exhibit π → π* transitions, typically observed as strong absorptions in the ultraviolet region (around 200-280 nm). The interaction of the phenoxy groups with the antimony center might lead to shifts in these transitions compared to free phenol. Charge-transfer bands, possibly from the oxygen or sulfur lone pairs to the antimony center (LMCT) or from the metal to the ligand (MLCT), could appear at longer wavelengths.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Organoantimony(V) Systems

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Following a comprehensive search of publicly accessible scientific literature and crystallographic databases, no single-crystal X-ray diffraction data for the compound this compound could be located. The Cambridge Structural Database (CSD), a primary repository for small-molecule crystal structures, does not appear to contain an entry for this specific molecule under the provided name or logical alternative nomenclature.

While the crystal structure of the analogous phosphorus compound, O,O,O-Triphenyl phosphorothioate (B77711), has been determined and is available in the CSD, this data cannot be used to infer the precise structural characteristics of the antimony-containing counterpart. The differences in atomic size, electronegativity, and bonding preferences between phosphorus and antimony would lead to distinct bond lengths, bond angles, coordination geometries, and intermolecular packing arrangements.

Similarly, while numerous studies on other organoantimony(V) compounds have been published, the specific combination of three phenoxy ligands and a terminal sulfur atom bound to an antimony center has not been structurally characterized via single-crystal X-ray diffraction in the available literature.

Therefore, the following sections, which would typically detail the crystal structure, cannot be completed due to the absence of experimental data.

Crystal Structure Elucidation and Antimony Coordination Geometry

No crystallographic data is available to describe the crystal system, space group, or the coordination geometry of the antimony atom in this compound.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Without a determined crystal structure, the specific bond lengths (e.g., Sb=S, Sb-O, O-C), bond angles (e.g., O-Sb-O, S-Sb-O), and dihedral angles that define the molecular conformation of this compound in the solid state are unknown.

Characterization of Intermolecular Interactions and Packing Arrangements

An analysis of the intermolecular forces, such as van der Waals interactions or potential π-π stacking of the phenyl rings, and the resulting crystal packing motif is not possible without the foundational crystallographic data.

Computational and Theoretical Investigations of O,o,o Triphenyl Stiborothioate

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For O,O,O-triphenyl stiborothioate, DFT calculations would provide significant insights into its geometry, stability, and reactivity.

Geometry Optimization and Vibrational Frequency Computations

A crucial first step in any computational study is to determine the molecule's most stable three-dimensional structure, known as geometry optimization. For this compound, this would involve calculating the total energy of the molecule at various atomic arrangements until the lowest energy conformation is found. It is anticipated that the optimized structure would feature a central antimony atom bonded to three phenoxy groups and a sulfur atom in a distorted tetrahedral or pseudo-trigonal bipyramidal geometry, depending on the coordination environment.

Following geometry optimization, vibrational frequency computations are performed. These calculations serve two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. The calculated vibrational frequencies can be compared with experimental spectroscopic data to validate the computational model.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Predicted Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Sb=S | Stretching | 400 - 500 |

| Sb-O | Stretching | 500 - 650 |

| C-O (Aryl) | Stretching | 1200 - 1300 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

Note: These are predicted ranges based on typical values for similar compounds and are subject to variation based on the specific computational method and basis set used.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Prediction

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the phenoxy oxygen atoms, indicating that these are the likely sites for electrophilic attack. The LUMO is anticipated to be centered on the antimony atom and the antibonding orbitals of the Sb-O and Sb=S bonds, suggesting that nucleophilic attack will target the antimony center. A smaller HOMO-LUMO gap would imply higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Predicted Energy (eV) | Primary Atomic Contribution |

| HOMO | -6.5 to -7.5 | S, O |

| LUMO | -1.0 to -2.0 | Sb, Sb-O σ, Sb=S σ |

| HOMO-LUMO Gap | 4.5 to 6.5 | - |

Note: These values are estimations based on general trends for organoantimony compounds and would need to be confirmed by specific DFT calculations.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Characteristics

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule, including charge distribution, hybridization, and delocalization effects. For this compound, NBO analysis would quantify the nature of the Sb-O and Sb=S bonds. It would likely reveal a significant degree of ionic character in the Sb-O bonds due to the electronegativity difference between antimony and oxygen. The Sb=S bond is expected to be highly polarized, with a partial positive charge on the antimony atom and a partial negative charge on the sulfur atom.

Molecular Dynamics Simulations for Conformational Behavior and Solution-Phase Properties

While DFT calculations are typically performed on a single, static molecule in the gas phase, Molecular Dynamics (MD) simulations can model the behavior of a molecule over time, often in the presence of a solvent. An MD simulation of this compound would provide insights into its conformational flexibility, particularly the rotation of the phenyl groups and the dynamics of the phenoxy linkages.

By simulating the molecule in a solvent box (e.g., water or an organic solvent), MD can also be used to predict solution-phase properties such as the radial distribution functions of solvent molecules around the solute and the potential for aggregation. This would be particularly useful for understanding how this compound interacts with its environment in a real-world setting.

Comparative Theoretical Studies with Organophosphorus and Organobismuth Analogs

A comparative theoretical study of this compound with its organophosphorus (O,O,O-triphenyl phosphorothioate) and organobismuth (O,O,O-triphenyl bismuthothioate) analogs would highlight the trends in structure and reactivity down Group 15 of the periodic table.

Geometry: It is expected that the M=S bond length (where M = P, Sb, Bi) would increase down the group due to the larger atomic radius of the central atom. Bond angles are also likely to vary, reflecting changes in hybridization and steric effects.

Electronic Properties: The HOMO-LUMO gap is predicted to decrease from the phosphorus to the bismuth analog. This is because the energy of the HOMO (largely on S) would remain relatively constant, while the energy of the LUMO (centered on the central atom) would decrease with increasing atomic number and polarizability. This suggests that the reactivity should increase down the group.

Bonding: NBO analysis would likely show an increase in the ionic character of the M-O bonds as the electronegativity of the central atom decreases (P > Sb > Bi). The nature of the M=S bond would also be expected to become more polarized and weaker down the group.

Table 3: Predicted Comparative Data for Group 15 O,O,O-Triphenyl Thioates

| Property | O,O,O-Triphenyl Phosphorothioate (B77711) | This compound (Predicted) | O,O,O-Triphenyl Bismuthothioate (Predicted) |

| M=S Bond Length (Å) | ~1.92 | ~2.35 | ~2.50 |

| M-O Bond Length (Å) | ~1.60 | ~2.00 | ~2.15 |

| HOMO-LUMO Gap (eV) | Higher | Intermediate | Lower |

| Reactivity | Lower | Intermediate | Higher |

Note: The data for the phosphorothioate is based on available literature, while the data for the stiborothioate and bismuthothioate are predicted trends.

Reactivity and Reaction Mechanisms of O,o,o Triphenyl Stiborothioate

Hydrolytic Stability and Abiotic Transformation Pathways

No data available.

Influence of Environmental Parameters on Hydrolysis Kinetics

No data available.

Identification and Characterization of Hydrolysis Products

No data available.

Oxidation and Reduction Chemistry at the Antimony Center

No data available.

Ligand Exchange Reactions and Substitutional Pathways

No data available.

Thermal Decomposition Mechanisms and Product Analysis

No data available.

Photochemical Reactivity and Degradation Pathways

No data available.

Coordination Chemistry of Antimony V Centers with Phenoxy and Thiolate Ligands

Lewis Acidity of the Pentavalent Antimony Center

The antimony(V) atom in organoantimony(V) compounds functions as a Lewis acid, capable of accepting electron pairs from donor molecules. The strength of this acidity is highly dependent on the nature of the substituents attached to the antimony center. nepjol.info

The substitution of organic groups for halogens systematically reduces the Lewis acidity of the antimony center. The established trend for acceptor strength is RSbX₄ > R₂SbX₃ > R₃SbX₂, where R is an organic group and X is a halogen. nepjol.info Consequently, triphenylantimony(V) compounds of the type Ph₃SbX₂ are considered weaker Lewis acids compared to their mono- and di-phenyl analogues. nepjol.info

However, the Lewis acidity can be significantly enhanced by introducing strongly electronegative groups. For instance, replacing the hydrogen atoms on the phenyl rings with fluorine to give tris(pentafluorophenyl)antimony derivatives results in a much more potent Lewis acid. wikipedia.orgnih.gov This increased acidity stems from the inductive effect of the fluorine atoms, which lowers the energy of the antimony's lowest unoccupied molecular orbital (LUMO), making it a better electron acceptor. wikipedia.org The formation of stable adducts with neutral Lewis bases, such as ethers or nitrogen-based ligands, is a clear manifestation of this acidic character. rsc.org

Table 1: Comparison of Lewis Acidity Indicators for Antimony(V) Compounds

| Compound | Lewis Base Adduct | Method | Finding | Reference |

| Sb(C₆F₅)₃(O₂C₆Cl₄) | Et₃PO | ³¹P NMR | Shift indicates Lewis acidity comparable to B(C₆F₅)₃. | nih.gov |

| SbPh₃(O₂C₆Cl₄) | Et₃PO | ³¹P NMR | Significantly less acidic than the fluorinated analogue. | nih.gov |

| R₂SbCl₃ | DMSO | Isolation of Adduct | Forms stable R₂SbCl₃·DMSO adducts with octahedral Sb. | nepjol.info |

| (C₆F₅)₃SbCl₂ | Pyridine (B92270) | Isolation of Adduct | Forms weak complexes with pyridine. | nepjol.info |

This table is interactive and allows for sorting of data.

Monodentate and Potential Multidentate Coordination Modes of Sulfur-Containing Ligands

Sulfur-containing ligands, such as thiolates (RS⁻) and dithiocarbamates (R₂NCS₂⁻), exhibit versatile coordination behavior towards antimony(V) centers. ijsr.netresearchgate.net These ligands can bind in a monodentate fashion, utilizing a single sulfur atom, or in a multidentate (typically bidentate) chelating mode. mdpi.comlibretexts.orglibretexts.org

Dithiocarbamate (B8719985) ligands are particularly well-studied and demonstrate this versatility. ijsr.net In many triphenylantimony(V) dithiocarbamate complexes, the ligand binds in an anisobidentate manner, where both sulfur atoms coordinate to the antimony center but with unequal Sb-S bond lengths. ijsr.net This asymmetric chelation is common in main group metal complexes. mdpi.com The appearance of a single band in the 950-1000 cm⁻¹ region of the IR spectrum is often indicative of a bidentate coordination mode. mdpi.com

Table 2: Coordination Modes of Dithiocarbamate (dtc) Ligands with Antimony

| Complex | Coordination Mode | Geometry around Sb | Key Feature | Reference |

| [CH₃Sb(S₂CNEt₂)₂] | Asymmetric Chelation | Square Pyramidal | Anisobidentate dtc ligands. | mdpi.com |

| Ph₃Sb(Pipdtc)Br | Anisobidentate | Octahedral | One dtc ligand chelates the Sb(V) center. | ijsr.net |

| Ph₃Sb(Pipdtc)₂ | Bidentate | Pentagonal Bipyramidal | Two chelating dtc ligands lead to 7-coordination. | ijsr.net |

| Sb(S₂CNR₂)₃ | Bidentate | Distorted Octahedral | Symmetrical or asymmetrical chelation depending on R. | rsc.org |

This table is interactive and allows for sorting of data.

Steric and Electronic Influences of Phenyl Substituents on Coordination Environment

The three phenyl groups covalently bonded to the antimony(V) center in triphenylantimony(V) derivatives exert profound steric and electronic effects on the coordination environment.

Steric Influences: The phenyl groups are sterically demanding, occupying significant space around the antimony atom. rsc.org In five-coordinate complexes like Ph₃SbCl₂, this steric bulk favors a trigonal bipyramidal geometry where the three large phenyl groups reside in the less-crowded equatorial plane, and the smaller chloride ligands occupy the axial positions. wikipedia.org This steric hindrance can also limit the ability of bulky ligands to approach the metal center, thereby influencing the resulting coordination number and the stability of the complex. rsc.orgcore.ac.uk

Electronic Influences: Electronically, the phenyl group is moderately electron-donating compared to highly electronegative substituents like halogens or the pentafluorophenyl group. nepjol.infowikipedia.org The introduction of electron-withdrawing substituents onto the phenyl rings can significantly increase the Lewis acidity of the antimony center. wikipedia.org The most dramatic example is the perfluorination of the phenyl groups to yield (C₆F₅)₃Sb derivatives. nih.gov The powerful inductive effect of the fluorine atoms makes the antimony center in (C₆F₅)₃SbX₂ species much more electrophilic and thus a stronger Lewis acid than its Ph₃SbX₂ counterpart. wikipedia.orgnih.gov This enhanced acidity leads to stronger and shorter bonds with donor ligands in adducts. nih.gov

Table 3: Comparison of Steric and Electronic Effects in Organoantimony(V) Compounds

| Compound | Feature | Observation | Implication | Reference |

| o-C₆H₄(PPh₂)(SbPh ₂(O₂C₆Cl₄)) | P→Sb Interaction | P–Sb distance: 3.0268(12) Å | Weaker P→Sb intramolecular donor-acceptor bond. | nih.gov |

| o-C₆H₄(PPh₂)(Sb(C₆F₅) ₂(O₂C₆Cl₄)) | P→Sb Interaction | P–Sb distance: 2.8082(11) Å | Stronger P→Sb bond due to increased Sb Lewis acidity. | nih.gov |

| SbPh₃X₂ | Geometry | Trigonal Bipyramidal | Phenyl groups occupy equatorial positions due to steric bulk. | wikipedia.org |

| Sb[S₂CN(CH₂)₆]₃ | Supramolecular Structure | No Sb···S interactions | Steric bulk of the ligand R groups prevents secondary bonding. | rsc.org |

This table is interactive and allows for sorting of data.

Formation of Adducts and Complex Species with Donor Ligands

A hallmark of the Lewis acidity of pentavalent organoantimony compounds is their propensity to form adducts with a wide variety of neutral donor ligands (Lewis bases). nepjol.infonih.gov Triphenylantimony(V) species containing phenoxy- or thiolate-type ligands readily react with donors to expand the coordination sphere of the antimony atom. rsc.orgnih.gov

Common Lewis bases that form stable adducts include:

Nitrogen Donors: Pyridine, 4,4'-bipyridine (B149096) (Bipy), pyrazine (B50134) (Pyr), and diazobicyclo nepjol.infonepjol.infonepjol.infooctane (DABCO). nepjol.infonih.gov

Oxygen Donors: Dimethyl sulfoxide (B87167) (DMSO), triphenylphosphine (B44618) oxide (Ph₃PO), and ethers. nepjol.infowikipedia.orgrsc.org

The formation of these adducts typically results in an increase in the coordination number of antimony from five to six, leading to a more stable, albeit often distorted, octahedral geometry. nepjol.infonih.gov For example, triphenylantimony(V) catecholates, which contain a phenoxy-type chelate, can coordinate with monodentate ligands like pyridine or act as building blocks for larger structures. nih.gov Reaction with bidentate bridging ligands such as 4,4'-bipyridine can link two triphenylantimony(V) catecholate units to form binuclear macrocyclic complexes. nih.gov This reactivity underscores the ability of the antimony(V) center to organize surrounding molecules into well-defined supramolecular architectures. nih.gov

Table 4: Examples of Adduct Formation with Triphenylantimony(V) Compounds

| Antimony Precursor | Donor Ligand (L) | Product | Sb Coordination | Reference |

| (3,6-DBCat)SbPh₃ | Pyrazine (Pyr) | [(3,6-DBCat)SbPh₃]₂·Pyr | 6 (Octahedral) | nih.gov |

| (3,6-DBCat)SbPh₃ | 4,4'-Bipyridine (Bipy) | [(3,6-DBCat)SbPh₃]₂·Bipy | 6 (Octahedral) | nih.gov |

| SbPh(o-O₂C₆Cl₄)Cl₂ | Diethyl ether (OEt₂) | SbPh(o-O₂C₆Cl₄)Cl₂·OEt₂ | 6 (Octahedral) | rsc.org |

| [SbPh₃]²⁺ | 4-dimethylaminopyridine (dmap) | [SbPh₃(dmap)₂(OTf)]⁺ | 6 (Distorted Octahedral) | wikipedia.org |

This table is interactive and allows for sorting of data.

Advanced Applications and Functional Material Development

Catalytic Performance in Organic Transformations

The catalytic activity of O,O,O-Triphenyl stiborothioate is not a well-documented area of research. However, the broader class of organoantimony compounds, particularly hypervalent species, has demonstrated significant utility in synthetic organic chemistry. benthamdirect.comresearchgate.net These compounds can function as effective Lewis acid catalysts in various transformations. benthamdirect.comresearchgate.net

Exploration in C-C Bond Forming Reactions

Potential as Components in Sensing Platforms

The application of this compound in sensing platforms has not been specifically reported. However, the development of electrochemical sensors utilizing other antimony-based materials for ion detection is an active area of research.

Application in Ion-Selective Electrodes (e.g., for specific metal ions)

There is no direct evidence of this compound being used in ion-selective electrodes (ISEs). However, other organoantimony(V) compounds have been successfully developed as anion ionophores, for instance, in polymeric membrane electrodes for the detection of fluoride (B91410) ions. mdpi.comnih.gov

To illustrate the principle and performance of antimony-based sensors, one can examine potentiometric carbon paste electrodes designed to be responsive to the tetraiodoantimonate (TIA) anion, [SbI₄]⁻. A study by Hassan et al. describes two such sensors based on ion-associate complexes of the TIA anion with large organic cations, demonstrating the viability of using antimony complexes in ISEs. nih.govresearchgate.net The performance characteristics of these electrodes provide a benchmark for what might be expected from a potential sensor based on this compound.

Table 1: Performance Characteristics of Tetraiodoantimonate (TIA) Anion-Selective Electrodes Data sourced from Hassan, S. S. M., et al. (2004) as an illustrative example of antimony-based ISEs. nih.gov

| Parameter | Electrode 1 (TIA-CP) | Electrode 2 (TIA-TPT) |

| Ionophore | Tetraiodoantimonate-Cetylpyridinium | Tetraiodoantimonate-Triphenyl tetrazolium |

| Linear Range (M) | 1.0 x 10⁻³ - 1.0 x 10⁻⁶ | 1.0 x 10⁻³ - 1.0 x 10⁻⁶ |

| Slope (mV/decade) | -58.0 ± 0.5 | -55.0 ± 0.7 |

| Detection Limit (M) | 4.0 x 10⁻⁶ | 5.0 x 10⁻⁶ |

| Response Time (s) | 20 | 30 |

| Optimal pH Range | 4 - 10 | 4 - 10 |

These electrodes showed good selectivity and were successfully used to determine antimony concentrations in wastewater and pharmaceutical compounds. nih.gov This demonstrates the potential of leveraging antimony's coordination chemistry for the development of robust and sensitive electrochemical sensors.

Integration into Novel Organoantimony-Based Materials

The integration of this compound into novel functional materials is an area that appears to be unexplored. However, the principles of materials science suggest that its unique structure could impart specific properties to polymers or composites.

Development of Materials with Tailored Thermal Stability Profiles

Specific data on materials incorporating this compound and their resulting thermal stability is not available. The thermal stability of organoantimony compounds is influenced by the nature of the organic groups bonded to the antimony atom. lew.ro Phenyl groups, such as those in the target compound, are known to stabilize organoantimony rings and polymers, contributing to higher thermal stability compared to alkyl-substituted analogs. lew.ro The incorporation of ligands with pendant coordinating arms can also enhance thermal and air stability due to chelate effects. lew.ro

The thermal stability of a material is typically evaluated using Thermogravimetric Analysis (TGA), which measures the change in mass of a sample as a function of temperature. torontech.com A TGA profile provides critical data points for assessing a material's performance at elevated temperatures.

Table 2: Conceptual Thermogravimetric Analysis (TGA) Data Interpretation for a Polymer Composite This table is illustrative and explains the type of data obtained from TGA for evaluating material thermal stability. celignis.comeltra.com

| TGA Parameter | Description | Implication for Thermal Stability |

| Onset of Decomposition (Tₒ) | The temperature at which significant mass loss begins. | A higher Tₒ indicates greater thermal stability. |

| Temperature of Max Loss Rate (Tₘₐₓ) | The temperature at which the rate of mass loss is highest (peak of the derivative curve). | Characterizes the primary decomposition event. |

| Percent Mass Loss | The total percentage of mass lost during a specific decomposition step or over the entire heating range. | Indicates the amount of volatile components versus stable residue. |

| Char Yield / Residue (%) | The percentage of the initial mass remaining at the end of the analysis (e.g., at 800 °C). | A higher char yield is often associated with better fire retardancy and thermal insulation properties. |

The integration of an organoantimony compound like this compound into a polymer matrix could potentially enhance its thermal stability and fire retardant properties, a known application for other organophosphorus and organoantimony compounds. wikipedia.org The bulky phenyl groups could sterically hinder decomposition pathways, while the antimony and sulfur atoms might contribute to the formation of a stable char layer upon heating. However, without experimental data, this remains a theoretical projection.

Investigation of Optoelectronic Properties in Functional Materials: A Review of this compound

Following a comprehensive review of scientific literature and chemical databases, no information was found regarding the investigation of optoelectronic properties of the chemical compound this compound in functional materials.

One chemical supplier lists a CAS number for this compound (28609-58-7), but provides no accompanying data on its physical, chemical, or electronic properties.

It is important to distinguish this compound from the similarly named but chemically distinct O,O,O-Triphenyl phosphorothioate (B77711) . The latter is a well-documented organophosphorus compound with various industrial applications. However, in strict adherence to the request to focus solely on this compound, no data for the phosphorus-based analogue can be presented.

Similarly, while research exists on the electrochemical and structural properties of other organoantimony compounds, such as triphenylantimony(V) catecholates and triphenylantimony(III), these are not the requested stiborothioate and therefore fall outside the scope of this article.

Concluding Remarks and Future Research Directions

Summary of Key Academic Contributions and Research Findings

Direct academic contributions and research findings on O,O,O-Triphenyl stiborothioate are exceptionally limited. The primary "finding" is the identification of its existence within chemical databases under the CAS number 28609-58-7, though this is accompanied by conflicting structural information from commercial suppliers.

The academic contribution to understanding this compound, therefore, lies in the extrapolation of knowledge from related fields:

Structural Analogy: The well-characterized trigonal bipyramidal geometry of many pentavalent organoantimony(V) compounds provides a strong model for the likely structure of this compound. acs.orgcdnsciencepub.com This geometry is also observed in related organoantimony(V) complexes with various ligands. acs.org

Spectroscopic Inference: General spectroscopic studies of organoantimony compounds, including IR, Raman, and NMR, offer a basis for predicting the spectral characteristics of this compound. cdnsciencepub.comrsc.orgacs.org For instance, the vibrational modes of the Sb=S bond and the triphenoxy groups can be anticipated based on data from other thiostibonate and triphenoxy compounds.

Thermal Behavior Postulation: The thermal decomposition pathways of other organoantimony compounds suggest that this compound would likely decompose via the cleavage of the Sb-O or Sb=S bonds, leading to the formation of antimony oxides or sulfides. researchgate.net

Unresolved Challenges and Emerging Research Avenues

The primary unresolved challenge is the definitive synthesis and characterization of this compound. The conflicting information regarding its molecular formula from commercial suppliers highlights the ambiguity surrounding this compound.

Emerging research avenues include:

Definitive Synthesis: Developing and verifying a reliable synthetic route to produce pure this compound is the most critical next step. This would likely involve the reaction of a suitable triphenoxyantimony(III) precursor with a sulfur source or the reaction of an antimony(V) precursor with sodium phenoxide and a sulfur transfer reagent.

Comprehensive Characterization: Once synthesized, a thorough characterization using modern analytical techniques is essential. This includes single-crystal X-ray diffraction to confirm the molecular structure, detailed NMR (¹H, ¹³C, ¹²¹Sb) and vibrational (IR, Raman) spectroscopy to elucidate its electronic and structural properties, and high-resolution mass spectrometry to confirm its molecular weight and fragmentation patterns.

Computational Modeling: In conjunction with experimental work, computational studies using density functional theory (DFT) can provide valuable insights into the compound's geometry, electronic structure, and spectroscopic properties, helping to corroborate experimental findings.

Prospects for the Design and Synthesis of Novel Organoantimony(V) Stiborothioate Derivatives

The successful synthesis of this compound would open the door to the design and synthesis of a host of novel organoantimony(V) stiborothioate derivatives. Research in this area could explore:

Substitution on the Phenyl Rings: Introducing various substituents onto the phenyl rings of the triphenoxy groups could modulate the electronic and steric properties of the molecule, potentially influencing its stability, reactivity, and physical properties.

Exploration of Different Thiolating Agents: Investigating the use of different sulfur transfer reagents in the synthesis could lead to new and more efficient synthetic methodologies.

The development of a library of these compounds would enable structure-property relationship studies, which are fundamental to the rational design of new materials with tailored properties.

Interdisciplinary Research Opportunities in Advanced Chemical Science

The study of this compound and its derivatives presents several opportunities for interdisciplinary research:

Materials Science: The thermal stability and decomposition products of these compounds could be of interest in the synthesis of antimony-based materials, such as semiconductors or flame retardants. The phosphorus analog, triphenyl phosphate, is a known flame retardant. wikipedia.org

Catalysis: The Lewis acidic nature of the antimony center could be exploited in catalysis. Investigating the catalytic activity of these compounds in various organic transformations could be a fruitful area of research.

Bioinorganic Chemistry: While organoantimony compounds are known for their toxicity, studies on their interactions with biological systems, particularly those involving sulfur-containing biomolecules, could provide insights into their mechanism of action and potential for medicinal applications, an area where other organoantimony compounds have been explored. jetir.org

Q & A

Q. What are the optimal synthetic routes for O,O,O-Triphenyl Phosphorothioate (TPPT), and how can its purity be validated?

TPPT is synthesized via nucleophilic substitution, typically reacting phosphorus oxychloride with thiophenol derivatives. Key steps include controlling reaction temperature (40–60°C) to minimize byproducts like triphenyl phosphate . Post-synthesis, purity validation requires:

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .

- Spectroscopy : P NMR to confirm the absence of unreacted starting materials (δ = 35–40 ppm for TPPT) .

- Elemental analysis : Matching experimental C, H, and S percentages with theoretical values (e.g., C: 63.14%, H: 4.38%, S: 9.34%) .

Q. How can researchers experimentally determine the physicochemical properties of TPPT?

Critical properties include:

- Melting point : Differential Scanning Calorimetry (DSC) reveals a sharp endothermic peak at 48°C .

- Solubility : TPPT is lipophilic (logP ~4.2) but sparingly soluble in polar solvents. Solubility tests in DMSO, ethanol, and hexane are recommended for formulation studies .

- Stability : Accelerated stability studies under varying pH (4–9) and temperatures (2–8°C vs. 25°C) show degradation via hydrolysis; store at 2–8°C in inert atmospheres .

Advanced Research Questions

Q. What methodologies are used to assess TPPT’s environmental persistence and bioaccumulation potential?

- Persistence : Aerobic biodegradation assays (OECD 301B) show <10% degradation over 28 days, classifying it as persistent .

- Bioaccumulation : Bioconcentration Factor (BCF) calculations using octanol-water partitioning (logKow = 4.2) predict moderate bioaccumulation (BCF = 500–1,000) .

- Analytical detection : LC-MS/MS with multiple reaction monitoring (MRM) for quantification in environmental matrices (LOD = 0.1 µg/L) .

Q. How can mechanistic studies elucidate TPPT’s reactivity in catalytic or biological systems?

- Structural analysis : Single-crystal X-ray diffraction confirms trigonal pyramidal geometry at the phosphorus center, influencing nucleophilic substitution kinetics .

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict bond dissociation energies for P–S and P–O bonds, guiding reactivity studies in hydrolysis or ligand-exchange reactions .

- In vitro assays : Acetylcholinesterase inhibition assays (IC50 = 2.5 µM) suggest neurotoxic potential via irreversible phosphorylation .

Q. What experimental designs mitigate confounding factors in TPPT toxicity studies?

- Control groups : Include solvent controls (e.g., DMSO) and positive controls (e.g., paraoxon) to isolate TPPT-specific effects .

- Blinding : Double-blind protocols reduce observer bias in behavioral or histopathological assessments .

- Dose-response : Use ≥5 concentrations spanning EC20–EC80 to model non-linear effects and identify thresholds .

Q. How should researchers address TPPT’s regulatory status under REACH in experimental planning?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.